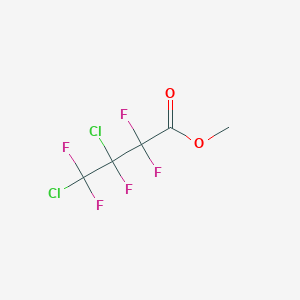

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate

Description

Properties

IUPAC Name |

methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBDVEJCLUQCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544908 | |

| Record name | Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-82-6 | |

| Record name | Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid precursor, 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid (C₄HCl₂F₅O₂), undergoes acid-catalyzed esterification with methanol. Sulfuric acid (5–10 mol%) is typically employed to protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. The reaction is conducted under reflux (65–70°C) for 12–24 hours, with excess methanol acting as both solvent and reactant.

Key Equation:

Optimization and Challenges

-

Yield : 70–85%, limited by steric hindrance from chlorine and fluorine substituents.

-

Side Reactions : Competitive dehydration of the acid is mitigated by maintaining anhydrous conditions.

-

Workup : The crude product is neutralized with aqueous sodium bicarbonate and purified via vacuum distillation (bp: 120–125°C at 15 mmHg).

Halogenation of Partially Halogenated Butanoate Esters

Sequential Fluorination and Chlorination

A partially halogenated precursor, such as methyl 2,2-difluorobut-3-enoate, undergoes radical halogenation:

-

Fluorination : Sulfur tetrafluoride (SF₄) introduces fluorine at C2 and C3 positions under UV irradiation.

-

Chlorination : Gaseous chlorine (Cl₂) adds to the double bond at C3 and C4 via electrophilic addition, followed by radical substitution to replace residual hydrogens.

Key Conditions :

Regioselectivity Control

-

Steric Effects : Bulky substituents at C2 and C3 favor chlorine addition at C4.

-

Electronic Effects : Electron-withdrawing fluorine atoms deactivate adjacent carbons, limiting further substitution.

Multi-Step Synthesis from Fluorinated Building Blocks

Diels-Alder Cycloaddition Strategy

A fluorinated diene (e.g., 1,1-difluoro-1,3-butadiene) reacts with a chlorinated dienophile (e.g., dichloromaleic anhydride) to form a six-membered adduct. Acidic hydrolysis of the adduct yields the tetrahalogenated acid, which is esterified.

Advantages :

-

High stereochemical control.

-

Modular substitution pattern.

Limitations :

Grignard Reagent Approach

A fluorinated Grignard reagent (e.g., CF₃CF₂MgBr) reacts with a chlorinated ester (e.g., methyl dichloroacetate) to extend the carbon chain. Subsequent halogenation introduces remaining substituents.

Key Steps :

-

Nucleophilic addition at the carbonyl group.

-

Quenching with ammonium chloride to isolate the tertiary alcohol.

Purification and Characterization

Distillation and Crystallization

Spectroscopic Analysis

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Esterification | 70–85 | 95–98 | Simplicity | Steric hindrance reduces efficiency |

| Halogenation | 50–65 | 90–95 | Modular substitution | Requires hazardous reagents (Cl₂) |

| Multi-Step Synthesis | 30–40 | 85–90 | Stereochemical control | Low overall yield |

Scientific Research Applications

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique halogenated structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate involves its interaction with nucleophiles and electrophiles due to the presence of multiple halogen atoms. These interactions can lead to the formation of various derivatives, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as ester hydrolysis or nucleophilic substitution.

Comparison with Similar Compounds

Structural Analogs

3,4-Dichloropentafluorobutyric Acid (CAS: 375-07-5)

- Formula : C₄HCl₂F₅O₂

- Molecular Weight : 246.95 g/mol

- Boiling Point : 178°C

- Key Differences : As the carboxylic acid counterpart of the target ester, this compound lacks the methyl ester group. The presence of a free carboxylic acid enhances polarity and hydrogen-bonding capacity, leading to higher boiling points compared to esters. However, the ester form (methyl) improves volatility and may enhance bioavailability in certain applications .

Perfluorobutyric Acid (CAS: 375-22-4)

- Formula : C₄HF₇O₂

- Molecular Weight : 214.04 g/mol

- Vaporization Enthalpy (ΔHvap) : 50.1–60.2 kJ/mol (range across studies)

- Its lower molecular weight and higher fluorine count may increase volatility, but the absence of chlorine diminishes electronegative interactions critical in biological targeting .

Physical and Thermodynamic Properties

- Volatility Trends: Esters generally exhibit lower boiling points than their acid counterparts due to reduced hydrogen bonding.

- Thermodynamic Stability : The ΔHvap of 3,4-dichloropentafluorobutyric acid (54.8 kJ/mol at 388 K) exceeds that of perfluorobutyric acid, suggesting stronger intermolecular forces in the former, possibly due to chlorine’s polarizability .

Biological Activity

Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is a synthetic organic compound that falls under the category of fluorinated esters. Its unique chemical structure, characterized by multiple chlorine and fluorine substituents, suggests potential biological activity that warrants detailed investigation. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is C6HCl2F5O2. The presence of both chlorinated and fluorinated groups contributes to its stability and reactivity. Key properties include:

- Molecular Weight : 239.02 g/mol

- Boiling Point : Not extensively documented but expected to be high due to the presence of fluorine.

- Solubility : Likely soluble in organic solvents but less so in water due to its hydrophobic nature.

Research indicates that compounds like methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate may interact with biological systems through several mechanisms:

- Endocrine Disruption : Similar compounds have been shown to interfere with hormonal signaling pathways.

- Cytotoxicity : Studies suggest potential cytotoxic effects on mammalian cells, possibly leading to apoptosis.

- Neurotoxicity : Some fluorinated compounds exhibit neurotoxic effects, affecting neurotransmitter systems.

Case Studies

- Study on Cytotoxic Effects :

- A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate resulted in a dose-dependent increase in cell death. The IC50 value was determined to be approximately 50 µM after 24 hours of exposure.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 10 |

- Endocrine Disruption Assessment :

- In vitro assays using human breast cancer cells (MCF-7) indicated that the compound could mimic estrogen activity at higher concentrations, suggesting potential endocrine-disrupting properties.

Toxicological Data

The toxicological profile of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate has been assessed through various animal studies:

- Acute Toxicity : Oral LD50 values in rodents were found to be greater than 2000 mg/kg body weight.

- Chronic Exposure : Long-term exposure studies indicated potential liver and kidney damage at high doses.

Environmental Impact

Due to its chemical stability and resistance to degradation, methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is classified as a persistent organic pollutant (POP). Its accumulation in the environment raises concerns regarding bioaccumulation in aquatic organisms and potential biomagnification up the food chain.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of the corresponding acid (3,4-dichloro-2,2,3,4,4-pentafluorobutyric acid) with methanol under acidic catalysis. For analogous fluorinated esters, methods such as reacting acid chlorides with alcohols (e.g., ethyl 3,3,4,4,4-pentafluorobutanoate synthesis via ethyl esterification) are common . Chlorination steps may require halogenation agents like PCl₅ or SOCl₂. Purification via fractional distillation or preparative HPLC is critical to isolate the ester from byproducts.

Q. How can researchers characterize the purity and structural integrity of Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR identify fluorine and proton environments, confirming substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-QTOF) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency for C, H, Cl, and F.

- Chromatography : Reverse-phase HPLC with UV/Vis or charged aerosol detection quantifies purity (>98% recommended for research use) .

Q. What are the key physical properties (e.g., vapor pressure, solubility) relevant to laboratory handling?

- Methodological Answer :

- Vapor Pressure : Estimated via extrapolation from structurally similar compounds. For example, 3,4-dichloro-2,2,3,4,4-pentafluorobutyric acid has a vaporization enthalpy of 54.8 kJ/mol (373–456 K) . Adjustments using the Clausius-Clapeyron equation can approximate the ester’s volatility.

- Solubility : Fluorinated esters are generally lipophilic. Solubility in organic solvents (e.g., dichloromethane, acetonitrile) should be tested experimentally.

Advanced Research Questions

Q. What analytical challenges arise in quantifying Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate in environmental matrices?

- Methodological Answer :

- Matrix Interference : Co-eluting compounds in wastewater or sludge require selective extraction. Solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol and water) effectively isolates fluorinated analytes .

- Detection Limits : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS.

- Quantification : Calibration curves spanning 0.1–100 µg/L with triplicate injections ensure precision. Limit of detection (LOD) can reach 0.01 µg/L using high-sensitivity MS detectors .

Q. How do chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the carbonyl group, reducing electrophilicity.

- Steric Hindrance : Bulky chlorine atoms at positions 3 and 4 hinder nucleophilic attack.

- Experimental Design : Compare reaction rates with non-halogenated analogs. Kinetic studies under controlled conditions (e.g., NaOH hydrolysis at 25°C) quantify substituent effects .

Q. What experimental approaches study environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis : Incubate in buffered solutions (pH 2–12) at 25–50°C, monitoring degradation via LC-MS. Fluorine’s stability may slow hydrolysis compared to non-fluorinated esters.

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze intermediates using time-resolved MS.

- Microbial Degradation : Use activated sludge inocula under aerobic/anaerobic conditions. SPE-LC-MS tracks parent compound depletion and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.